2-Methyl-5-(4-methylphenyl)tetrazole
Overview
Description
2-Methyl-5-(4-methylphenyl)tetrazole is a heterocyclic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a methyl group at the second position and a 4-methylphenyl group at the fifth position of the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)tetrazole typically involves the cycloaddition of sodium azide with organic nitriles. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-methylphenyl)tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Methyl-5-(4-methylphenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: It is explored for its potential use in pharmaceuticals, particularly as an antifungal agent.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-methylphenyl)tetrazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-phenyl-1H-tetrazole
- 2-Methyl-5-phenyl-2H-tetrazole
- 5-(4-Methylphenyl)-1H-tetrazole
Uniqueness
2-Methyl-5-(4-methylphenyl)tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazoles, it exhibits higher stability and specific reactivity, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-12-13(2)11-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRGEIQLYJFADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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